![molecular formula C18H18BrN3O2 B2459403 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894019-28-4](/img/structure/B2459403.png)
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
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Overview
Description
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as BCTC, is a potent and selective transient receptor potential cation channel subfamily M member 8 (TRPM8) antagonist. TRPM8 is a cold-sensitive ion channel that is expressed in various tissues, including sensory neurons, prostate, and bladder. BCTC has been widely used in scientific research to investigate the role of TRPM8 in various physiological and pathological processes.
Mechanism of Action
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea acts as a competitive antagonist of TRPM8, binding to the channel pore and preventing the influx of calcium ions upon cold stimulation. This inhibition of TRPM8 activity leads to a decrease in cold sensation and may have downstream effects on various physiological processes.
Biochemical and Physiological Effects:
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to have a number of biochemical and physiological effects, depending on the specific tissue and pathway being studied. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated calcium influx in sensory neurons, leading to a decrease in cold sensation. In prostate cancer cells, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit cell proliferation and migration, possibly through downstream effects on intracellular signaling pathways. In the bladder, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to reduce bladder overactivity and improve voiding function.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea in scientific research is its high potency and selectivity for TRPM8, which allows for specific targeting of this ion channel in various tissues. However, one limitation is that 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea may have off-target effects on other ion channels or signaling pathways, which could complicate interpretation of experimental results.
Future Directions
There are numerous future directions for research involving 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea and TRPM8. For example, further investigation is needed to fully understand the role of TRPM8 in various physiological and pathological processes, including pain sensation, cancer cell proliferation and migration, and bladder function. Additionally, the development of more potent and selective TRPM8 antagonists could have potential therapeutic applications in the treatment of various diseases and conditions.
Synthesis Methods
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea can be synthesized by reacting 4-bromophenyl isocyanate with 5-oxo-1-(p-tolyl)pyrrolidine-3-carboxylic acid methyl ester in the presence of triethylamine and N,N-dimethylformamide. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea.
Scientific Research Applications
1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been used in numerous scientific studies to investigate the role of TRPM8 in various physiological and pathological processes. For example, 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been shown to inhibit TRPM8-mediated cold sensation in sensory neurons, which may have implications for the treatment of cold-induced pain and hypersensitivity. 1-(4-Bromophenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has also been used to investigate the role of TRPM8 in prostate cancer cell proliferation and migration, as well as in bladder function and overactivity.
properties
IUPAC Name |
1-(4-bromophenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2/c1-12-2-8-16(9-3-12)22-11-15(10-17(22)23)21-18(24)20-14-6-4-13(19)5-7-14/h2-9,15H,10-11H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZUOZLDXOPWCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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